![molecular formula C29H25FN4O2S B2768636 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034274-90-1](/img/structure/B2768636.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activities
Compounds related to the one have been synthesized and studied for their antitumor activities. For example, derivatives of pyrimidinones and thiadiazoles have been evaluated for their selective antitumor properties. The synthetic routes often involve modifications of core structures to enhance activity and selectivity against cancer cells, highlighting the potential of these compounds in cancer research and therapy (Xiong Jing, 2011).
Radiosynthesis for Imaging Applications
Radiolabeled compounds, including those with pyrimidineacetamide structures, have been developed for imaging purposes, such as positron emission tomography (PET). These compounds bind selectively to target proteins or structures within the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or tumor growth (F. Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Research has also focused on synthesizing compounds with antimicrobial and antifungal activities. By modifying the chemical structures, researchers aim to develop new agents that can combat resistant strains of bacteria and fungi. This application underscores the importance of chemical derivatives in addressing ongoing challenges in infectious disease management (A. Hossan et al., 2012).
Insecticidal Properties
Innovative heterocyclic compounds incorporating elements such as thiadiazole have been assessed for their insecticidal efficacy against pests like the cotton leafworm. These studies are crucial for developing new, more effective agrochemicals to protect crops from pest damage, showcasing the broad applicability of such chemical compounds in agriculture (A. Fadda et al., 2017).
作用機序
Target of Action
Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock) . These kinases play crucial roles in cell division and smooth muscle contraction, respectively.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy . ROCK inhibition can lead to changes in cell morphology and migration . These changes can have significant effects on the proliferation and survival of cells.
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability .
Result of Action
The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines . This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.
特性
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCWDGZHCGSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)
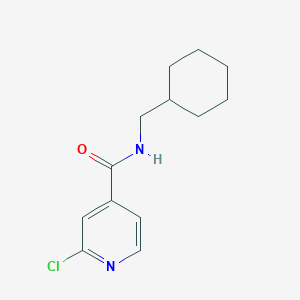
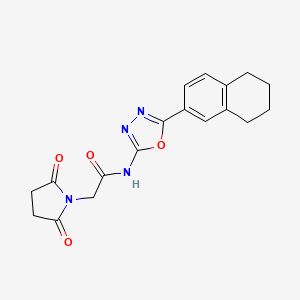
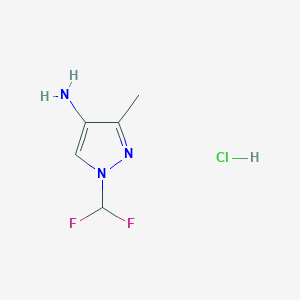
![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)
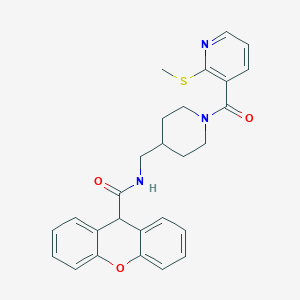
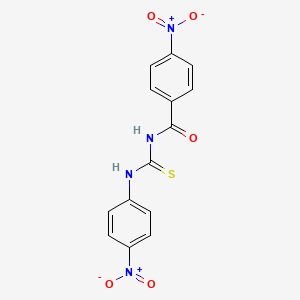

![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)
![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)
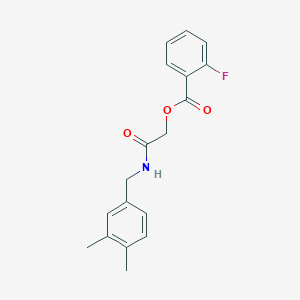
![2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2768571.png)
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)